molecular formula C15H12BrClFN3O2 B2506851 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride CAS No. 932016-10-9

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride

Cat. No.: B2506851
CAS No.: 932016-10-9
M. Wt: 400.63
InChI Key: IMHBCJLBWWVOGV-UHFFFAOYSA-N
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Description

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride is a useful research compound. Its molecular formula is C15H12BrClFN3O2 and its molecular weight is 400.63. The purity is usually 95%.
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Scientific Research Applications

Potential PET Imaging Agents for Tumor Detection

A study synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives, including N-(3-bromophenyl)-6-(2-[(18)F]fluoroethoxy)-7-methoxyquinazolin-4-amine, showing promising results as potential PET imaging agents for tumor detection. These derivatives exhibited significant tumor/muscle and tumor/blood uptake ratios, indicating potential superiority in tumor imaging compared to other agents like [(18)F]-FDG and L-[(18)F]-FET. The compounds demonstrated high tumor uptake and rapid clearance from muscle and blood, making them promising candidates for PET tumor imaging applications (Chen et al., 2012).

Inhibition of Lung Cancer Cell Proliferation

6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, synthesized from 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, was found to effectively inhibit the proliferation of a lung cancer cell line. The compound crystallized as an ethyl acetate complex and showed inhibitory activity on cancer cell proliferation, indicating potential therapeutic applications in lung cancer treatment (Cai et al., 2019).

Synthesis and Evaluation of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties

Indole-aminoquinazolines were synthesized and evaluated for cytotoxicity against various human cancer cell lines, including lung cancer (A549), colorectal adenocarcinoma (Caco-2), hepatocellular carcinoma (C3A), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cells. Certain combinations of quinazoline and indole moieties showed significant activity against the Caco-2 and C3A cell lines. These hybrids also induced apoptosis in these cells and exhibited inhibitory activity towards epidermal growth factor receptor (EGFR), suggesting their potential as anticancer agents (Mphahlele et al., 2018).

Future Directions

The study of quinazoline derivatives is an active area of research, particularly in the development of new pharmaceuticals. This compound, with its combination of functional groups, could potentially be of interest in this field .

Properties

IUPAC Name

4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O2.ClH/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17;/h2-7,21H,1H3,(H,18,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHBCJLBWWVOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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